molecular formula C20H16N4O3S B14936929 2-hydroxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide

2-hydroxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide

Cat. No.: B14936929
M. Wt: 392.4 g/mol
InChI Key: DWCMKRIEORCXRR-UHFFFAOYSA-N
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Description

This compound features a quinoline core substituted with a hydroxyl group at position 2 and a carboxamide linkage to a 1,3,4-thiadiazole ring. The thiadiazole moiety is further modified with a 4-methoxybenzyl group, which introduces aromaticity and electron-donating methoxy substituents. Such structural attributes are often associated with enhanced binding to biological targets, such as enzymes or receptors, due to hydrogen bonding and π-π stacking capabilities .

Properties

Molecular Formula

C20H16N4O3S

Molecular Weight

392.4 g/mol

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-oxo-1H-quinoline-4-carboxamide

InChI

InChI=1S/C20H16N4O3S/c1-27-13-8-6-12(7-9-13)10-18-23-24-20(28-18)22-19(26)15-11-17(25)21-16-5-3-2-4-14(15)16/h2-9,11H,10H2,1H3,(H,21,25)(H,22,24,26)

InChI Key

DWCMKRIEORCXRR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3=CC(=O)NC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

The synthesis of 2-hydroxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide involves multiple stepsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods are optimized to ensure high yield and purity of the final product while minimizing the production of unwanted by-products .

Chemical Reactions Analysis

2-hydroxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of quinoline-4-carboxylic acid derivatives, while reduction may yield quinoline-4-carboxamide derivatives .

Mechanism of Action

The mechanism of action of 2-hydroxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes in bacteria and cancer cells .

The molecular targets of this compound include DNA gyrase and topoisomerase IV in bacteria, which are essential for DNA replication and cell division. In cancer cells, it targets specific signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

The compound is compared below with structurally similar derivatives to highlight key differences in substituents and properties.

Table 1: Structural Comparison of Selected Compounds

Compound Name Thiadiazole Substituent Quinoline Substituent Molecular Weight (g/mol) Key Features
Target Compound: 2-Hydroxy-N-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide 4-Methoxybenzyl 2-Hydroxy Not reported Aromatic, electron-rich substituent
2-Hydroxy-N-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide Methoxymethyl 2-Hydroxy 316.34 (C₁₄H₁₂N₄O₃S) Smaller alkyl group; higher solubility
N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide Cyclopropyl 2-(4-Methylphenyl) 386.5 Increased lipophilicity (XLogP3: 4.4)
2-Oxo-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)-1,2-dihydroquinoline-4-carboxamide Pyridin-4-yl 2-Oxo Not reported Basic pyridine; potential H-bonding

Key Observations:

Substituent Effects on Solubility : The methoxymethyl analogue (C₁₄H₁₂N₄O₃S) likely exhibits higher aqueous solubility than the target compound due to its smaller, polar substituent, whereas the cyclopropyl derivative’s lipophilicity (XLogP3: 4.4) suggests better membrane permeability .

In contrast, the pyridin-4-yl group in the 2-oxo analogue may facilitate metal coordination or charge-based interactions .

Bioactivity Implications : While specific activity data for the target compound are unavailable, analogues with pyridinyl or cyclopropyl groups have shown varied inhibitory profiles in kinase assays, suggesting substituent-dependent target selectivity .

Physicochemical and Computational Properties

Table 2: Computed Properties of Selected Analogues

Compound XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors Topological Polar Surface Area (Ų)
N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide 4.4 1 5 96
2-Hydroxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide Not reported 2 6 Not reported
  • The cyclopropyl derivative’s high XLogP3 (4.4) aligns with its lipophilic character, while the methoxybenzyl group in the target compound may balance lipophilicity and polarity.

Research Implications

  • Drug Design : The 4-methoxybenzyl group in the target compound could improve pharmacokinetic properties compared to smaller substituents, though metabolic stability (e.g., demethylation) requires investigation.
  • Target Selectivity : Pyridinyl-containing analogues may target kinases or proteases, whereas methoxybenzyl derivatives could show affinity for G-protein-coupled receptors .

Q & A

Basic: What are common synthetic routes for this compound?

Answer:
The synthesis of quinoline-thiadiazole hybrids typically involves coupling quinoline-4-carboxylic acid derivatives with thiadiazol-2-amine precursors. Key steps include:

  • Coupling Agents : Ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) are widely used to activate the carboxylic acid group for amide bond formation .
  • Solvents/Conditions : Reactions are conducted in dimethylformamide (DMF) under inert atmospheres (e.g., nitrogen) at room temperature for 12–24 hours .
  • Purification : Column chromatography or recrystallization from ethanol/ethyl acetate mixtures yields pure products .

Example Protocol (Adapted from Similar Compounds):

StepReagents/ConditionsYieldReference
1Quinoline-4-carboxylic acid + EDCI/HOBt in DMF70–90%
2Amidation with thiadiazol-2-amine45–98%

Advanced: How can reaction conditions be optimized to improve yield?

Answer:
Yield optimization requires systematic variation of:

  • Catalyst Ratios : Increasing EDCI/HOBt molar ratios (1.1–1.5 equivalents) enhances activation efficiency .
  • Temperature : Elevated temperatures (40–60°C) may accelerate coupling but risk side reactions.
  • Solvent Choice : Polar aprotic solvents like DMF or dichloromethane (DCM) improve solubility of intermediates .

Case Study :
For analogous thiadiazole derivatives, yields improved from 37% to 70% by adjusting the solvent from ethanol to DMF and increasing reaction time to 24 hours .

Basic: What spectroscopic techniques confirm structural identity?

Answer:

  • 1H/13C NMR : Compare observed shifts with predicted values (e.g., quinoline C=O at ~165 ppm, thiadiazole protons at 7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structures using SHELX software for unambiguous confirmation .

Example NMR Data (Quinoline-Thiadiazole Hybrids):

ProtonShift (δ, ppm)MultiplicityAssignment
H-2 (quinoline)8.35SingletQuinoline ring
H-5 (thiadiazole)7.89DoubletThiadiazole-CH2

Advanced: How to resolve contradictions in spectroscopic data?

Answer:

  • Cross-Validation : Compare NMR data across solvents (e.g., DMSO-d6 vs. CDCl3) to identify solvent-induced shifts .
  • Computational Modeling : Use density functional theory (DFT) to predict NMR shifts and compare with experimental results .
  • Crystallographic Refinement : SHELXL can resolve ambiguities in bond lengths/angles for disputed structures .

Case Study :
Discrepancies in carbonyl peaks for a similar compound were resolved via X-ray analysis, revealing rotational isomerism .

Advanced: How to design bioactivity assays for this compound?

Answer:

  • Antimicrobial Testing : Use disk diffusion assays (Mueller Hinton agar) and determine minimum inhibitory concentrations (MICs) against Staphylococcus aureus or Escherichia coli .
  • Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

Example MIC Results (Thiadiazole Derivatives):

CompoundMIC (µg/mL)Bacterial StrainReference
Analog 4a12.5S. aureus
Analog 56.25E. coli

Basic: What safety precautions are required during synthesis?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of DMF vapors .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles .
  • Waste Disposal : Neutralize acidic/byproduct streams before disposal .

Advanced: How to computationally model interactions with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding modes with enzymes (e.g., topoisomerase II) .
  • Pharmacophore Mapping : Identify critical functional groups (e.g., methoxybenzyl for hydrophobic interactions) .

Example Docking Score :
A thiadiazole-quinoline hybrid showed a binding energy of -9.2 kcal/mol with EGFR kinase, suggesting potential kinase inhibition .

Advanced: How to analyze stability under varying pH conditions?

Answer:

  • pH Titration : Monitor UV-Vis absorbance (250–400 nm) in buffers (pH 2–12) to detect degradation .
  • HPLC Analysis : Quantify intact compound after 24-hour incubation at 37°C .

Stability Profile (Analog):

pH% Remaining (24 h)
7.498%
2.075%

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